Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, with a 2,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4-dimethylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2,4-dimethylphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate: An oxidized derivative.
3-(2,4-Dimethylphenyl)-2-hydroxypropanol: A reduced derivative.
Methyl 3-(2,4-dimethylphenyl)-2-thiopropanoate: A sulfur-substituted derivative.
Uniqueness
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
JMTWCVYEDCKIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)O)C |
Origin of Product |
United States |
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